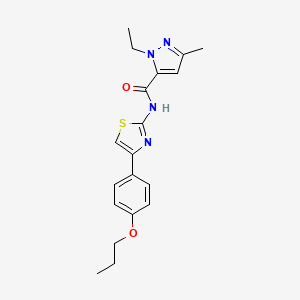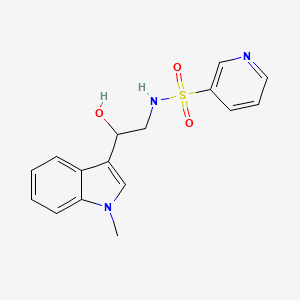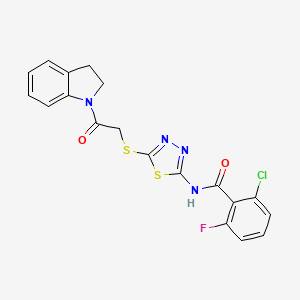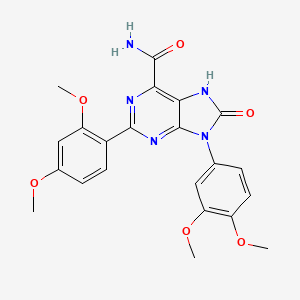![molecular formula C19H21N3O2 B2945879 N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311479-19-2](/img/structure/B2945879.png)
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a pyridine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-[(pyridin-3-yl)methoxy]benzoic acid.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 1-cyano-3-methylbutylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The benzamide moiety can participate in substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions may involve nucleophiles like sodium methoxide (NaOMe) or other alkoxides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: It serves as a probe in biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and chemicals for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide can be compared with other benzamide derivatives:
N-(1-cyano-3-methylbutyl)-3-methoxybenzamide: Lacks the pyridine ring, which may affect its binding affinity and specificity.
N-(1-cyano-3-methylbutyl)-3-[(pyridin-2-yl)methoxy]benzamide: The position of the pyridine ring is different, potentially altering its interaction with molecular targets.
N-(1-cyano-3-methylbutyl)-3-[(pyridin-4-yl)methoxy]benzamide: Similar structure but with the pyridine ring in a different position, which may influence its chemical and biological properties.
Each of these compounds has unique features that can affect their reactivity, binding properties, and applications, highlighting the importance of structural variations in chemical research.
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)9-17(11-20)22-19(23)16-6-3-7-18(10-16)24-13-15-5-4-8-21-12-15/h3-8,10,12,14,17H,9,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSOIVNNEZXJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2R,4S)-4-Fluoro-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid](/img/structure/B2945796.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2945798.png)


![N-(3,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2945802.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2945805.png)

![2-{[5-(4-CHLOROPHENYL)-2-(4-ETHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2945808.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2945810.png)
![1-(4-{4-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2945813.png)
![6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2945815.png)

![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2945817.png)
